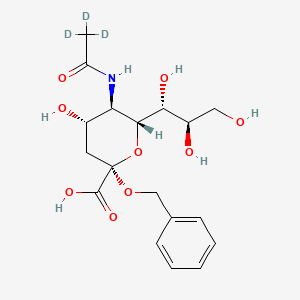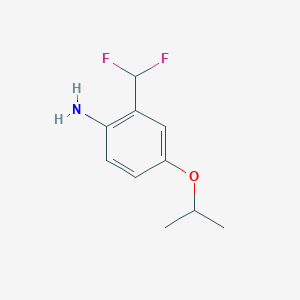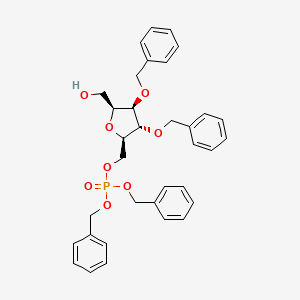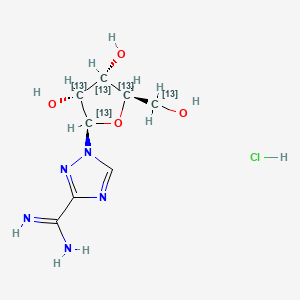
Viramidine-13C5 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Viramidine-13C5 Hydrochloride is a stable isotope-labeled compound used primarily in biochemical and pharmaceutical research. It is a derivative of viramidine, which is an antiviral prodrug of ribavirin. The molecular formula of this compound is C3[13C]5H14ClN5O4, and it has a molecular weight of 284.64 .
Méthodes De Préparation
The synthesis of Viramidine-13C5 Hydrochloride involves the incorporation of carbon-13 isotopes into the viramidine molecule. This process typically requires specialized synthetic routes and reaction conditions to ensure the stable incorporation of the isotopes. Industrial production methods for this compound are not widely documented, but they generally involve advanced organic synthesis techniques and stringent quality control measures to achieve high purity and isotopic enrichment.
Analyse Des Réactions Chimiques
Viramidine-13C5 Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reactions facilitated by nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
Viramidine-13C5 Hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways. In biology and medicine, it is employed in the study of antiviral mechanisms, particularly in the context of hepatitis C and other viral infections. The compound’s stable isotope labeling makes it valuable for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to gain insights into molecular structures and interactions .
Mécanisme D'action
The mechanism of action of Viramidine-13C5 Hydrochloride involves its conversion to ribavirin in the liver. As a prodrug, viramidine is metabolized to ribavirin, which then exerts its antiviral effects. Ribavirin inhibits viral replication by targeting inosine monophosphate dehydrogenase, RNA-dependent RNA polymerase, and inducing mutagenesis in viral RNA. Additionally, viramidine itself may act as an inhibitor of nucleoside phosphorylase, further enhancing its antiviral activity .
Comparaison Avec Des Composés Similaires
Viramidine-13C5 Hydrochloride is similar to other antiviral compounds such as ribavirin and taribavirin. it has unique properties due to its stable isotope labeling, which allows for more precise tracking and analysis in research applications. Ribavirin is a widely used antiviral drug with a broad spectrum of activity, while taribavirin is a prodrug of ribavirin with improved liver-targeting properties. The stable isotope labeling of this compound sets it apart from these compounds, making it particularly useful in advanced research settings .
Similar Compounds
- Ribavirin
- Taribavirin
- Viramidine
Propriétés
Formule moléculaire |
C8H14ClN5O4 |
|---|---|
Poids moléculaire |
284.64 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C8H13N5O4.ClH/c9-6(10)7-11-2-13(12-7)8-5(16)4(15)3(1-14)17-8;/h2-5,8,14-16H,1H2,(H3,9,10);1H/t3-,4-,5-,8-;/m1./s1/i1+1,3+1,4+1,5+1,8+1; |
Clé InChI |
PIGYMBULXKLTCJ-NPTHJHMTSA-N |
SMILES isomérique |
C1=NC(=NN1[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O)C(=N)N.Cl |
SMILES canonique |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




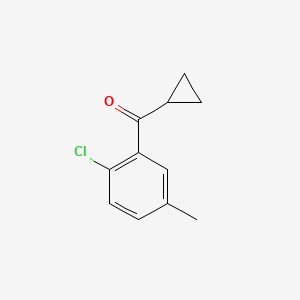
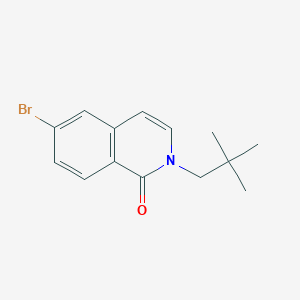
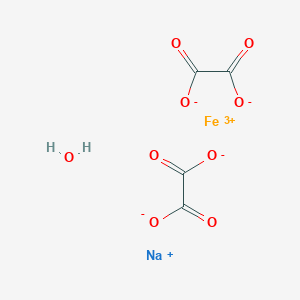
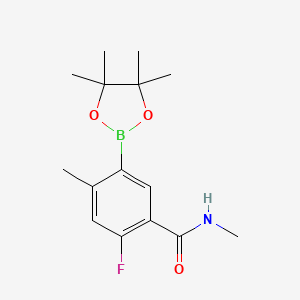


![2-(4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14765518.png)

![4-[(3,3-Dimethyl-1-oxobutyl)amino]-3-iodobenzoic acid](/img/structure/B14765536.png)
